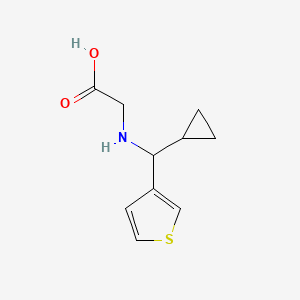
7-Fluoro-8-methylnaphthalen-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 7-Fluoro-8-méthylnaphtalène-1-ol est un composé organique de formule moléculaire C11H9FO. Il s'agit d'un dérivé du naphtalène, caractérisé par la présence d'un atome de fluor en position 7 et d'un groupe méthyle en position 8 sur le cycle naphtalénique, ainsi que d'un groupe hydroxyle en position 1.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 7-Fluoro-8-méthylnaphtalène-1-ol implique généralement des réactions organiques à plusieurs étapes. Une méthode courante comprend la fluoration du 8-méthylnaphtalène-1-ol à l'aide d'un agent fluorant tel que le Selectfluor. La réaction est généralement effectuée dans un solvant organique tel que l'acétonitrile à des conditions de température contrôlées afin d'assurer une fluoration sélective en position 7.
Méthodes de production industrielle
La production industrielle du 7-Fluoro-8-méthylnaphtalène-1-ol peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus comprendrait l'optimisation des conditions de réaction afin de maximiser le rendement et la pureté, ainsi que l'utilisation de réacteurs à écoulement continu pour améliorer l'efficacité et la capacité de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 7-Fluoro-8-méthylnaphtalène-1-ol peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone ou un aldéhyde.
Réduction : Le composé peut être réduit pour éliminer le groupe hydroxyle ou modifier le substituant fluor.
Substitution : L'atome de fluor peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Réactifs tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) en conditions acides.
Réduction : Réactifs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou l'hydrogène gazeux (H2) avec un catalyseur de palladium.
Substitution : Nucléophiles tels que le méthylate de sodium (NaOCH3) ou l'éthylate de sodium (NaOEt) dans des solvants aprotiques polaires.
Principaux produits formés
Oxydation : Formation de 7-fluoro-8-méthylnaphtalène-1-one.
Réduction : Formation de 7-fluoro-8-méthylnaphtalène.
Substitution : Formation de dérivés 7-substitués-8-méthylnaphtalène-1-ol.
4. Applications de la recherche scientifique
Le 7-Fluoro-8-méthylnaphtalène-1-ol a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément de construction dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, y compris ses activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de matériaux de pointe et comme précurseur dans la synthèse de colorants et de pigments.
5. Mécanisme d'action
Le mécanisme d'action du 7-Fluoro-8-méthylnaphtalène-1-ol implique son interaction avec des cibles moléculaires spécifiques. Le groupe hydroxyle peut former des liaisons hydrogène avec des molécules biologiques, tandis que l'atome de fluor peut améliorer la lipophilie et la stabilité métabolique du composé. Ces interactions peuvent moduler diverses voies biochimiques, ce qui peut conduire à des effets thérapeutiques.
Applications De Recherche Scientifique
7-Fluoro-8-methylnaphthalen-1-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 7-Fluoro-8-methylnaphthalen-1-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Composés similaires
7-Fluoro-1-naphtol : Structure similaire, mais sans le groupe méthyle en position 8.
8-Méthylnaphtalène-1-ol : Structure similaire, mais sans l'atome de fluor en position 7.
1-Naphtol : Ne possède ni le substituant fluor ni le substituant méthyle.
Unicité
Le 7-Fluoro-8-méthylnaphtalène-1-ol est unique en raison de la présence combinée de l'atome de fluor et du groupe méthyle sur le cycle naphtalénique, ce qui peut influencer considérablement sa réactivité chimique et son activité biologique par rapport à ses analogues.
Propriétés
Formule moléculaire |
C11H9FO |
|---|---|
Poids moléculaire |
176.19 g/mol |
Nom IUPAC |
7-fluoro-8-methylnaphthalen-1-ol |
InChI |
InChI=1S/C11H9FO/c1-7-9(12)6-5-8-3-2-4-10(13)11(7)8/h2-6,13H,1H3 |
Clé InChI |
SDZVEVYOZYJVRD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC2=C1C(=CC=C2)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl (2E)-2-chloro-2-[(4-propan-2-ylphenyl)hydrazinylidene]acetate](/img/structure/B11756243.png)
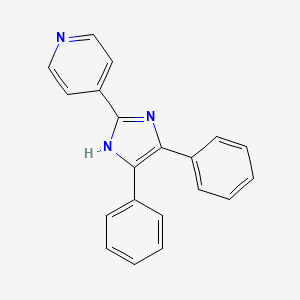
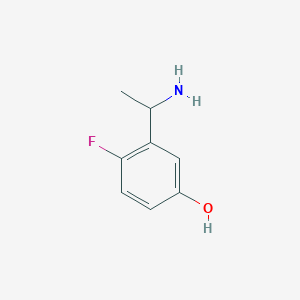
![6-Fluoro-1H-pyrrolo[3,2-B]pyridin-7-OL](/img/structure/B11756279.png)
![1-(2,2-difluoroethyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11756283.png)
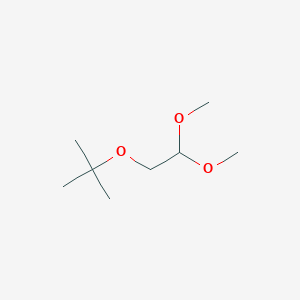
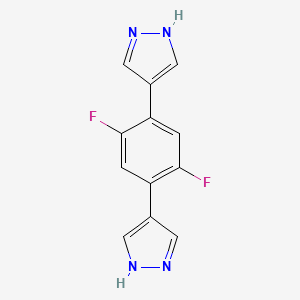

![tert-Butyl (1S,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B11756318.png)
![2,3,4,5-Tetrahydro-1H-benzo[d]azepine-1,7-diol](/img/structure/B11756325.png)

![(2S,3aR,7aS)-5-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B11756344.png)

